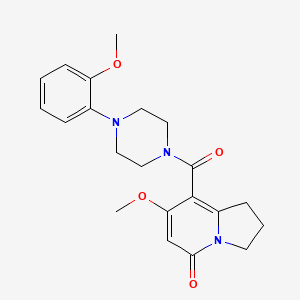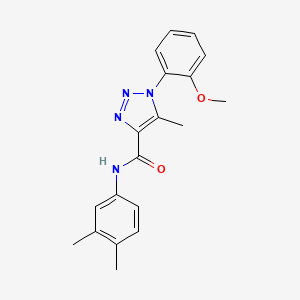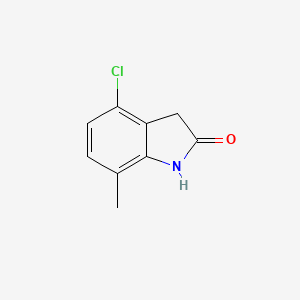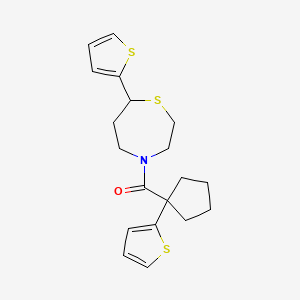![molecular formula C12H15N3S B2459281 4-(Azépan-1-yl)thiéno[2,3-d]pyrimidine CAS No. 379241-42-6](/img/structure/B2459281.png)
4-(Azépan-1-yl)thiéno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Azepan-1-yl)thieno[2,3-d]pyrimidine” is a chemical compound with the molecular formula C12H15N3S and a molecular weight of 233.33. It is a derivative of thienopyrimidine, a class of compounds that are structural analogs of purines and are widely represented in medicinal chemistry .
Synthesis Analysis
Thienopyrimidines can be synthesized using various methods. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another method involves heating 3-amino-thiophene-2-carboxamides with either triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular structure of “4-(Azepan-1-yl)thieno[2,3-d]pyrimidine” is characterized by a thienopyrimidine scaffold, which is one of the most frequently used chemical scaffolds in drug development . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis
Thienopyrimidines can undergo various chemical reactions. For instance, they can be used as synthons for the preparation of thienopyrimidine-7-carbonitriles . They can also be used to synthesize thienopyrimidin-4-ones .Mécanisme D'action
Target of Action
Thienopyrimidine derivatives, a class to which this compound belongs, are known to inhibit various enzymes and pathways . These compounds are structural analogs of purines and have been found to inhibit protein kinases (PKs) , which play key roles in several signal transduction pathways leading to metastasis and drug resistance .
Mode of Action
Thienopyrimidine derivatives have been found to inhibit pks . PKs are enzymes that add phosphate groups to other proteins in a process called phosphorylation. This process can activate or deactivate many protein targets, thereby altering cellular function. By inhibiting PKs, thienopyrimidine derivatives can potentially disrupt these processes, leading to altered cell function.
Biochemical Pathways
Thienopyrimidine derivatives have been found to inhibit various biochemical pathways. For instance, they can inhibit the action of PKs , which are involved in many cellular processes, including cell division, cell growth, and signal transduction. By inhibiting these enzymes, thienopyrimidine derivatives can disrupt these pathways and potentially halt the progression of diseases such as cancer .
Result of Action
Thienopyrimidine derivatives have been found to exhibit anticancer activity . They have been shown to inhibit the growth of cancer cells in vitro . The exact molecular and cellular effects of 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine remain to be elucidated.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine in lab experiments is its potential antitumor activity. This compound may be useful for studying the mechanisms of tumor growth and developing new cancer treatments. Additionally, 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for studying the mechanisms of inflammatory diseases and pain.
One limitation of using 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types at high concentrations. Additionally, the mechanism of action of 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are a number of potential future directions for research on 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine. One direction is to further investigate the mechanism of action of this compound, in order to better understand its potential applications in scientific research. Additionally, future research could focus on developing new derivatives of 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine that have improved antitumor, anti-inflammatory, or analgesic activity. Finally, research could focus on developing new methods for synthesizing 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine, in order to make this compound more accessible for scientific research.
Méthodes De Synthèse
The synthesis of 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine can be achieved through a multistep process. The first step involves the synthesis of 2-aminothiophene-3-carboxylic acid, which is then reacted with ethyl chloroacetate to form ethyl 2-(thiophen-2-yl)acetate. This compound is then reacted with hydrazine hydrate to form 2-(thiophen-2-yl)hydrazine. The final step involves the reaction of 2-(thiophen-2-yl)hydrazine with 1-bromo-4-chlorobutane to form 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine.
Applications De Recherche Scientifique
Activité anticancéreuse
- Études: Des recherches récentes ont évalué son efficacité contre diverses lignées cellulaires cancéreuses, notamment les cellules de leucémie lymphoïde chronique primaire (LLC) .
Effets anti-inflammatoires
Les pyrimidines, y compris la 4-(Azépan-1-yl)thiéno[2,3-d]pyrimidine, présentent des propriétés anti-inflammatoires :
Méthodes de synthèse
Plusieurs voies de synthèse existent pour la this compound :
- Annulation catalysée par le cuivre: Une méthode efficace implique l’annulation [3 + 3] de 4-HO-TEMPO des amidines avec des cétones saturées .
- Dérivés de thiazolopyrimidine: L’exploration de nouveaux dérivés, tels que les thiazolopyrimidines, contribue à sa synthèse .
Perspectives de chimie médicinale
Les chercheurs étudient activement ce composé pour des applications médicinales :
- Nouvelle structure: Les thiéno[2,3-d]pyrimidines constituent un échafaudage prometteur en chimie médicinale .
En résumé, la This compound présente un immense potentiel dans les domaines anticancéreux et anti-inflammatoires. Sa structure unique et ses effets divers en font un sujet fascinant pour des études plus approfondies. 🌟
Analyse Biochimique
Biochemical Properties
4-(Azepan-1-yl)thieno[2,3-d]pyrimidine has been suggested to interact with various enzymes and proteins. For instance, thienopyrimidines have been designed as potential inhibitors of PDE4, a group of enzymes involved in cellular signaling
Cellular Effects
Thienopyrimidines have been reported to have anticancer potential, suggesting that they may influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s suggested that thienopyrimidines exert their anticancer potential through different action mechanisms, including inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Propriétés
IUPAC Name |
4-(azepan-1-yl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-2-4-7-15(6-3-1)11-10-5-8-16-12(10)14-9-13-11/h5,8-9H,1-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBKCNHNASJMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C3C=CSC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2459198.png)








![2-(2-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2459216.png)


![N-(2,5-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2459220.png)
![N-(3,4-dichlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)